1-Benzylspiro[pyrrolidine-3,9'-xanthene]
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
648928-59-0 |
|---|---|
Molecular Formula |
C23H21NO |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
1-benzylspiro[pyrrolidine-3,9'-xanthene] |
InChI |
InChI=1S/C23H21NO/c1-2-8-18(9-3-1)16-24-15-14-23(17-24)19-10-4-6-12-21(19)25-22-13-7-5-11-20(22)23/h1-13H,14-17H2 |
InChI Key |
ROGAEZFYIBZOEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12C3=CC=CC=C3OC4=CC=CC=C24)CC5=CC=CC=C5 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Benzylspiro Pyrrolidine 3,9 Xanthene and Analogous Spiro Xanthene Systems
Historical Perspectives and Evolution of Spiro-Xanthene Synthesis
The journey to synthesize complex spiro-xanthenes is built upon foundational work in forming the xanthene core and subsequent innovations in creating spirocyclic systems.
Early Approaches to Xanthene Core Formation
The xanthene nucleus, a dibenzo[b,e]pyran system, is the foundational structure of numerous dyes and biologically active molecules. One of the earliest and most notable syntheses was conducted by the German chemist Adolf von Baeyer in 1871. He successfully prepared the xanthene dye fluorescein (B123965) through the condensation of phthalic anhydride with two equivalents of resorcinol (B1680541). ias.ac.inencyclopedia.comresearchgate.netbritannica.com This acid-catalyzed condensation reaction became a cornerstone for the synthesis of a wide array of xanthene derivatives.
Another early method, described in 1925, involved the condensation of saligenin with resorcinol to produce 3-hydroxyxanthene. informativejournals.com Over the years, numerous other methods were developed, including:
Condensation of phenols with aldehydes or oxalic acid. researchgate.net
Cyclization of ortho-aryl benzoic acids.
Reduction of xanthones, which are a more common class of xanthene derivatives. informativejournals.com
These classical methods, while groundbreaking, often required harsh conditions, such as high temperatures and strong acids, and sometimes resulted in low yields or mixtures of products.
Development of Spiro-Annulation Strategies for Spiro-Heterocycles
The creation of a spiro-center, where two rings share a single carbon atom, adds a three-dimensional complexity to a molecule. The synthesis of spiropyrrolidines and other spiro-heterocycles has been significantly advanced by the development of sophisticated spiro-annulation reactions. A key strategy for synthesizing the target spiro[pyrrolidine-3,9'-xanthene] system involves an intramolecular anionic cycloacylation of carbamates. researchgate.net
More broadly, the field of spiro-annulation has seen significant innovation through several powerful techniques:
[3+2] Cycloaddition: This method, often involving azomethine ylides, is a highly effective way to construct five-membered nitrogen-containing rings like pyrrolidine (B122466). The reaction of an in-situ generated azomethine ylide with a suitable dipolarophile can stereoselectively produce complex spiro-pyrrolidine derivatives. iaea.org
Annulation via C-H Activation: Modern transition-metal-catalyzed C-H activation has emerged as a powerful tool for its efficiency and atom economy. rsc.orgresearchgate.net This strategy allows for the direct coupling of C-H bonds with various partners like alkynes to initiate a spiroannulation cascade, providing access to highly functionalized spirocyclic compounds. rsc.orgcitedrive.comacs.org
NHC-Catalyzed Annulation: N-Heterocyclic Carbenes (NHCs) have been used to catalyze divergent annulation reactions, enabling the stereoselective synthesis of spiro-heterocycles. nih.gov
Hauser–Kraus Annulation: This method, traditionally a [4+2] annulation, has been modified to achieve unusual [4+4] annulation pathways, leading to the synthesis of functionalized spiro-heterocycles through a cascade of cyclizations and rearrangements. acs.org
These advanced strategies offer greater control over stereochemistry and allow for the construction of diverse and complex spirocyclic systems under milder conditions than classical methods.
Multi-Component Reaction (MCR) Strategies for Spiro-Xanthenes
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, have become a cornerstone of modern synthetic chemistry. researchgate.net They align well with the principles of green chemistry by improving atom economy, reducing waste, and simplifying procedures. researchgate.net
One-Pot Condensation Approaches
One-pot synthesis is highly valued for its inherent simplicity and efficiency, as it avoids the isolation of intermediates, thereby saving time, solvents, and resources. acs.org The synthesis of spiro-xanthene systems and their analogs has benefited significantly from such approaches.
A notable example is the unexpected one-pot synthesis of spiro[fluorene-9,9'-xanthene] (B3069175) (SFX), an analogous system, from fluorenone and phenol (B47542) under acidic conditions. acs.orgresearchgate.netacs.org This thermodynamically controlled process can achieve yields of up to 80%. acs.orgacs.org Similarly, spiro[indoline-3,9'-xanthene]trione derivatives, which share the spiro-xanthene core, have been synthesized through a simple and efficient one-pot condensation of isatins with dimedone or 1,3-cyclohexanedione in aqueous media. researchgate.netnih.gov
The general mechanism for these condensations often involves an initial Knoevenagel or aldol-type condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration to form the final spiro-xanthene product. nih.govmdpi.com
Table 1: Examples of One-Pot Syntheses for Spiro-Xanthene Systems
| Spiro-Xanthene System | Reactants | Conditions | Yield |
| Spiro[fluorene-9,9'-xanthene] | 9-Fluorenone, Phenol | MeSO3H, 24h | ~80% acs.orgacs.org |
| Spiro[indoline-3,9'-xanthene]trione | Isatin, Dimedone | Aqueous media | High researchgate.net |
| 12-Aryl-tetrahydrobenzo[a]xanthen-11-one | Aldehyde, β-Naphthol, Dimedone | Lactic Acid, Solvent-free | Excellent researchgate.net |
| Spiro[indoline-3,9'-xanthene]trione | Isatin, 1,3-Cyclohexanedione | Mg(ClO4)2, aq. EtOH | Good nih.gov |
Catalyst-Mediated MCRs
The use of catalysts in MCRs is crucial for enhancing reaction rates, improving yields, and increasing selectivity. A wide variety of catalysts have been employed for the synthesis of xanthene and spiro-xanthene derivatives. These catalysts can be broadly categorized as homogeneous or heterogeneous. While homogeneous catalysts are often effective, heterogeneous catalysts are gaining favor due to their ease of separation, reusability, and reduced environmental impact. mdpi.com
Catalytic systems used in the synthesis of related xanthene and spiro-heterocyclic systems include:
Brønsted and Lewis Acids: Simple acids like HClO4 and metal salts such as ZrCl4 and Mg(ClO4)2 have been used to catalyze condensation reactions effectively. nih.govnih.gov
Solid-Supported Catalysts: To improve recyclability, catalysts have been immobilized on solid supports. Examples include NH4H2PO4/SiO2 and silica sulfuric acid (SSA). nih.gov
Nanocatalysts: Nanomaterials, with their high surface area, can be highly efficient catalysts. L-proline functionalized manganese ferrite (B1171679) nanorods have been used for the stereoselective synthesis of spirocyclic pyrrolidines. nih.gov
Bio-organic Catalysts: In the pursuit of greener chemistry, bio-organic catalysts like taurine (2-aminoethanesulfonic acid) have been employed for MCRs in aqueous media, offering high efficiency and sustainability. eurekaselect.com
These catalyst-mediated MCRs provide powerful and versatile platforms for generating libraries of complex spiro-xanthene and related heterocyclic compounds with high efficiency and structural diversity. researchgate.netscilit.comresearchgate.net
Table 2: Catalysts Used in Multi-Component Syntheses of Xanthene and Spiro-Heterocycles
| Catalyst | Reaction Type | Advantages |
| ZrCl4 | Three-component synthesis of xanthenes | Eco-friendly, High yield nih.gov |
| Mg(ClO4)2 | Synthesis of spiro[indoline-3,9'-xanthene]triones | Simple workup, Good yields nih.gov |
| MnCoCuFe2O4@l-proline | Synthesis of spirocyclic pyrrolidines | Reusable, High diastereoselectivity, Green nih.gov |
| Taurine | Three-component synthesis of spiroheterocycles | Bio-organic, Recyclable, Aqueous media eurekaselect.com |
| Amberlyst-15 | Three-component synthesis of xanthenes | Reusable, Solvent-free conditions |
Green Chemistry Principles in Spiro-Xanthene Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. chemijournal.com The synthesis of xanthenes and spiro-heterocycles is an area where these principles have been successfully applied. rasayanjournal.co.innih.govresearchgate.net
Key green chemistry strategies employed in this field include:
Use of Greener Solvents: There is a significant shift away from toxic organic solvents towards more environmentally benign alternatives like water or ethanol (B145695). nih.goveurekaselect.com In some cases, reactions are performed under solvent-free conditions, which completely eliminates solvent-related waste. mdpi.comresearchgate.net
Alternative Energy Sources: Microwave and ultrasound irradiation are used as alternative energy sources to conventional heating. nih.gov These techniques can dramatically reduce reaction times, increase yields, and often lead to cleaner reactions. nih.gov
Atom Economy: Multi-component reactions are inherently atom-economical, as they are designed to incorporate most or all of the atoms from the starting materials into the final product, thus minimizing waste.
Use of Recyclable Catalysts: The development of heterogeneous and recyclable catalysts is a major focus. Solid-supported catalysts, magnetic nanocatalysts, and bio-organic catalysts can be easily recovered and reused for multiple reaction cycles, reducing both cost and environmental impact. mdpi.comnih.goveurekaselect.com
By embracing these principles, chemists are developing more sustainable and efficient pathways to valuable molecules like 1-Benzylspiro[pyrrolidine-3,9'-xanthene] and its analogs.
Solvent-Free Reaction Conditions
Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry, minimizing the use of volatile and often hazardous organic solvents. For the synthesis of xanthene derivatives analogous to the core of 1-benzylspiro[pyrrolidine-3,9'-xanthene], one-pot multicomponent reactions (MCRs) under solvent-free conditions have proven to be highly effective. These reactions typically involve the condensation of a β-dicarbonyl compound, an aldehyde, and a phenol or naphthol derivative.
One notable approach involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) supported on Amberlyst-15 as a heterogeneous catalyst for the synthesis of benzoxanthenones. mdpi.com This method is advantageous due to its atom economy and low E-factor values. mdpi.com The reaction proceeds by heating a mixture of the reactants and the catalyst, leading to high yields of the desired xanthene derivatives. mdpi.com A hot filtration test confirmed the heterogeneous nature of the catalysis, as the reaction ceased upon removal of the catalyst. mdpi.com While this example does not directly yield a spiro-pyrrolidine, the principles can be adapted for the synthesis of the xanthene portion of the target molecule.
The general procedure for such a solvent-free synthesis of a xanthene derivative is as follows: A mixture of a cyclic diketone (e.g., dimedone), an aldehyde, and a naphthol derivative is combined with a catalytic amount of a heterogeneous catalyst. The mixture is then heated, typically at temperatures ranging from 80 to 120 °C, with stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by recrystallization from a suitable solvent.
| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Dimedone | Benzaldehyde | DABCO/Amberlyst-15 | 120 | 2 | 95 |
| 1,3-Cyclohexanedione | 4-Chlorobenzaldehyde | DABCO/Amberlyst-15 | 120 | 1.5 | 98 |
| Dimedone | 4-Nitrobenzaldehyde | DABCO/Amberlyst-15 | 120 | 1 | 99 |
This table presents data for the synthesis of benzoxanthenone derivatives under solvent-free conditions, illustrating the general applicability of the methodology.
Utilization of Heterogeneous Catalysts
Heterogeneous catalysts are pivotal in the development of sustainable synthetic methodologies, offering advantages such as easy separation from the reaction mixture, reusability, and often milder reaction conditions. In the context of spiro[pyrrolidine-3,9'-xanthene] synthesis, heterogeneous catalysts can be employed for both the formation of the xanthene core and the pyrrolidine ring.
For the synthesis of spiro-pyrrolidine derivatives, l-proline functionalized manganese ferrite nanorods have been reported as an efficient and reusable catalyst for the stereoselective synthesis of spirocyclic pyrrolidine derivatives via a one-pot, three-component 1,3-dipolar cycloaddition reaction. nih.gov This approach involves the reaction of an isatin, a secondary amino acid, and a dipolarophile. nih.gov The magnetic nature of the catalyst allows for its easy recovery using an external magnet. nih.gov
Another example is the use of chitosan-Cu as a green, heterogeneous catalyst for the solvent-free synthesis of ferrocene-grafted spiropyrrolidines. nih.gov The reaction proceeds via a 1,3-dipolar cycloaddition of a chalcone with an azomethine ylide generated in situ. nih.gov The catalyst's insolubility simplifies the purification process. nih.gov
The plausible mechanism for the formation of the spiropyrrolidine ring using such catalysts involves the initial condensation of a carbonyl compound (like isatin or a ketone precursor to the xanthene) with a secondary amino acid to form an azomethine ylide. This ylide then undergoes a [3+2] cycloaddition with a suitable dipolarophile to construct the pyrrolidine ring in a spirocyclic fashion.
| Catalyst | Reaction Type | Key Advantages |
| l-proline functionalized manganese ferrite nanorods | 1,3-dipolar cycloaddition | High yield, high diastereoselectivity, easy magnetic recovery |
| Chitosan-Cu | 1,3-dipolar cycloaddition | Green catalyst, solvent-free conditions, simple work-up |
| Pyrrolidine functionalized PEGMA resin | Aldol reaction | High activity in aqueous media, catalyst reusability |
This table summarizes various heterogeneous catalysts used in the synthesis of spiro-pyrrolidine and related heterocyclic systems.
Application of Ionic Liquids and Sustainable Media
Ionic liquids (ILs) have emerged as environmentally benign alternatives to traditional organic solvents due to their unique properties, including low vapor pressure, high thermal stability, and tunable solvating capabilities. They can act as both the reaction medium and the catalyst in organic transformations.
The synthesis of complex spiro researchgate.netunito.itdihydroanthracene[9,3′]-pyrrolidine and spiro[oxindole-3,2′-pyrrolidine] frameworks has been achieved through a one-pot, three-component 1,3-dipolar cycloaddition reaction in 1-butyl-3-methylimidazolium bromide ([bmim]Br). mdpi.com This ionic liquid serves as a recyclable medium for the reaction of an in situ generated azomethine ylide with a dipolarophile, leading to the desired spiro-pyrrolidine derivatives in good to excellent yields with high regio- and diastereoselectivity. mdpi.com
Similarly, Brønsted acidic ionic liquids have been employed as catalysts for the three-component synthesis of spiro[furan-2,3′-indoline]-3-carboxylate derivatives. nih.gov The use of ILs can significantly accelerate reaction rates and improve yields.
| Ionic Liquid | Reactants | Product Type | Key Features |
| [bmim]Br | Isatin, Sarcosine (B1681465), 10-Benzylideneanthracen-9(10H)-one | Spiro[dihydroanthracene-pyrrolidine] | High regio- and diastereoselectivity, recyclable medium |
| Pyrrolidinium-based PILs | - | Potential reaction media | Low cost, low toxicity, wide electrochemical window |
| 3,3′-(1,6-hexanediyl)bis(1-methyl)-1H-imidazolium hydrogen sulfate (B86663) | Anilines, Isatins, Diethyl acetylenedicarboxylate | Spiro[furan-indoline] | High yields, catalyst function |
This table showcases the application of different ionic liquids in the synthesis of spiro-heterocyclic compounds.
Ultrasound-Assisted Synthesis (Sonochemical Methods)
Ultrasound irradiation has been recognized as a green and efficient method for promoting organic reactions. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, leading to enhanced reaction rates and yields.
The synthesis of various xanthene derivatives has been successfully achieved under ultrasonic irradiation. For instance, a one-pot, multicomponent reaction of aldehydes, dimedone, and 2-naphthol catalyzed by CoFe2O4/OCMC/Cu(BDC) nanocomposites under sonication affords tetrahydrobenzo[a]xanthen-11-ones in high yields and short reaction times (10-15 minutes). nih.gov Similarly, Zn(OAc)2 has been used as a catalyst for the ultrasound-assisted synthesis of xanthenes from aromatic aldehydes and cyclic diketones. nih.gov
Furthermore, ultrasound has been effectively used to promote the synthesis of novel spirooxindolo/spiroacenaphthen dicyano pyrrolidines and pyrrolizidines through a regioselective azomethine ylide cycloaddition reaction. nih.gov This method generally leads to improved reaction rates and yields compared to conventional heating. nih.gov
| Reactants | Catalyst | Time | Yield (%) |
| Aldehydes, Dimedone, 2-Naphthol | CoFe2O4/OCMC/Cu(BDC) | 10-15 min | 83-96 |
| Aromatic Aldehydes, Dimedone | Zn(OAc)2 | 15-45 min | 84-95 |
| Isatin/Acenaphthenequinone, Sarcosine, Arylidenemalononitriles | - | 15-25 min | 85-94 |
This table provides examples of ultrasound-assisted synthesis of xanthene and spiro-pyrrolidine derivatives, highlighting the significant reduction in reaction times.
Stereoselective and Enantioselective Synthesis of Spiro[pyrrolidine-3,9'-xanthene] Derivatives
The control of stereochemistry is a paramount challenge in the synthesis of complex molecules like 1-benzylspiro[pyrrolidine-3,9'-xanthene], which possesses at least one stereocenter at the spiro-carbon. The development of stereoselective and enantioselective methods is crucial for accessing specific stereoisomers, which often exhibit distinct biological activities.
Diastereoselective Approaches
Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. In the context of spiro[pyrrolidine-3,9'-xanthene] synthesis, this is particularly relevant when the pyrrolidine ring is substituted.
The 1,3-dipolar cycloaddition reaction is inherently diastereoselective. The reaction of an azomethine ylide with a dipolarophile can lead to the formation of specific diastereomers depending on the geometry of the reactants and the reaction conditions. For instance, the synthesis of novel spiro-pyrrolidine and pyrrolizine derivatives via the [3+2] cycloaddition of azomethine ylides with 3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones has been shown to be highly diastereoselective, yielding a single stereoisomer in many cases. mdpi.comnih.gov
The relative stereochemistry of the products is often determined by spectroscopic methods such as 1H NMR and confirmed by single-crystal X-ray analysis. nih.gov The choice of solvent and temperature can also influence the diastereomeric ratio (dr) of the products. Lower temperatures often lead to higher diastereoselectivity. ua.es
| Reaction | Key Features | Diastereomeric Ratio (dr) |
| [3+2] Cycloaddition of azomethine ylides with exocyclic dipolarophiles | High regioselectivity and diastereoselectivity | Often a single diastereomer is formed |
| Multicomponent 1,3-dipolar cycloaddition in ionic liquid | Control of relative stereochemistry | High diastereoselectivity |
| 1,3-dipolar cycloaddition at varying temperatures | Temperature-dependent diastereoselectivity | Higher dr at lower temperatures |
This table summarizes diastereoselective approaches for the synthesis of spiro-pyrrolidine derivatives, emphasizing the high level of stereocontrol achievable.
Functionalization and Post-Synthetic Modification of Spiro-Xanthene Systems
The ability to functionalize and modify the spiro-xanthene framework is a key area of research. These modifications can dramatically alter the electronic, photophysical, and biological properties of the parent compound. The core structure, consisting of a pyrrolidine ring spiro-fused to a xanthene moiety, presents multiple sites for chemical derivatization.
Introduction of Substituents on the Xanthene Core
The xanthene core of the spiro system serves as a broad platform for introducing a variety of functional groups. These substituents can influence the molecule's steric and electronic properties, such as its solubility, aggregation behavior, and fluorescence characteristics mdpi.com. The methods for introducing these substituents often involve standard aromatic substitution reactions.
Common strategies for functionalizing the xanthene core include:
Halogenation: Introducing halogen atoms (e.g., Br, Cl) provides reactive handles for further transformations, such as cross-coupling reactions.
Nitration and Amination: The introduction of nitro groups, which can be subsequently reduced to amines, allows for a wide range of further derivatization, including amide and sulfonamide formation.
Alkylation and Acylation: Friedel-Crafts reactions can be employed to attach alkyl and acyl groups, modifying the steric bulk and electronic nature of the xanthene system.
Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki and Buchwald-Hartwig couplings are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, enabling the attachment of aryl, alkyl, and amino groups researchgate.net.
The position of the substituent on the xanthene ring can significantly impact the properties of the final compound. For instance, in the analogous spiro[fluorene-9,9'-xanthene] system, functionalization at the 2,2',7,7'-positions has been shown to influence hole mobility in organic electronic materials nih.gov.
Table 1: Examples of Substituents Introduced on Analogous Xanthene and Spiro-Xanthene Cores
| Substituent | Position of Substitution | Synthetic Method | Impact on Properties | Reference Compound |
|---|---|---|---|---|
| Diketopyrrolopyrrole | Terminal positions | Suzuki cross-coupling | Creates non-fullerene acceptor with complementary HOMO/LUMO levels | SFX1 researchgate.net |
| Dithiafulvenyl | 2,2',7,7'- and 2,3',6,'7- positions | Not specified | Influences hole mobility | SFX-DTF1, SFX-DTF2 nih.gov |
| Carbazole | 2, 2', 3', 2,7, 2',7', 3',6' positions | Not specified | High thermal stability | SFX-Cz derivatives researchgate.net |
| Methoxy, Butoxy | 3',6'- positions | Not specified | Used in luminescent materials with aggregation-induced emission | SP-TH rsc.org |
Modifications of the Pyrrolidine Moiety (e.g., N-Substitution, C-Substitution)
The pyrrolidine ring offers additional opportunities for structural diversification. Modifications can be made at the nitrogen atom (N-substitution) or the carbon atoms (C-substitution) of the ring. The pyrrolidine fragment is a common feature in many biologically active compounds, making its modification a key strategy in drug discovery mdpi.com.
N-Substitution: The nitrogen atom of the pyrrolidine ring in the parent spiro[pyrrolidine-3,9'-xanthene] is a secondary amine, making it readily available for substitution. The introduction of a benzyl (B1604629) group to form 1-Benzylspiro[pyrrolidine-3,9'-xanthene] is a prime example of N-substitution. This can be achieved through various standard alkylation methods, such as reductive amination or reaction with a benzyl halide.
Further N-substitution possibilities include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides mdpi.com.
Alkylation: Introduction of other alkyl or aryl groups to modulate steric and electronic properties.
These modifications can influence the molecule's basicity, lipophilicity, and ability to participate in hydrogen bonding, which are critical for its interaction with biological targets.
C-Substitution: Introducing substituents onto the carbon framework of the pyrrolidine ring is more complex and often requires the synthesis to start from appropriately substituted precursors. The [3+2] cycloaddition reaction of an azomethine ylide is a powerful method for constructing substituted spiro-pyrrolidine systems nih.govrsc.orgchapman.edu. By using different amino acids (to generate the azomethine ylide) and dipolarophiles, a variety of substituents can be incorporated at different positions of the pyrrolidine ring nih.gov.
For instance, the synthesis of spiro[indoline-3,3′-pyrrolidine] derivatives has been achieved through gold(I)-catalyzed reactions, allowing for controlled substitution on the pyrrolidine ring acs.orgacs.org.
Table 2: Examples of Modifications on the Pyrrolidine Moiety in Spiro Compounds
| Modification Type | Reagents/Method | Resulting Functional Group | Example Spiro System |
|---|---|---|---|
| N-Alkylation | Benzyl bromide, base | N-Benzyl | Spiro[pyrrolidine-3,9'-xanthene] |
| N-Sulfonylation | Phenylsulfonyl chloride, base | N-Phenylsulfonyl | Spiro[indoline-3,3′-pyrrolidin]-2-one mdpi.com |
| N-Acylation | Acetic anhydride, base | N-Acetyl | General pyrrolidine chemistry |
Linker Chemistry for Conjugate Formation
To utilize spiro-xanthene systems in applications such as targeted drug delivery or as fluorescent probes, they often need to be attached to other molecules, such as antibodies, peptides, or other small molecules. This is achieved through the use of chemical linkers. The design of these linkers is critical as it can affect the stability, solubility, and release mechanism of the conjugate spirochem.comspirochem.com.
The functional groups introduced on the xanthene core or the pyrrolidine moiety can serve as attachment points for these linkers. For example, an amino group on the xanthene core can be used to form an amide bond with a linker containing a carboxylic acid. Similarly, a hydroxyl or carboxyl group on a substituent could be used for ester or amide bond formation.
Commonly used linker chemistries include:
Amide bond formation: Coupling of a carboxylic acid and an amine using standard coupling reagents (e.g., EDC, HATU).
Click chemistry: Such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which provides a highly efficient and specific method for conjugation.
Thiol-maleimide chemistry: The reaction of a thiol with a maleimide is a common strategy for bioconjugation.
The choice of linker depends on the desired properties of the final conjugate. For example, in the context of antibody-drug conjugates (ADCs), linkers can be designed to be cleavable under specific physiological conditions, ensuring the release of the payload at the target site spirochem.comspirochem.com.
Mechanistic Investigations of Spiro Xanthene Formation Reactions
Elucidation of Reaction Pathways and Intermediates in Spiro[pyrrolidine-3,9'-xanthene] Synthesis
The formation of the 1-benzylspiro[pyrrolidine-3,9'-xanthene] framework is proposed to proceed through a multicomponent reaction strategy, which offers the advantages of atom economy and operational simplicity. A plausible pathway involves a domino Knoevenagel condensation followed by a Michael addition and subsequent cyclization.
A likely synthetic route to 1-benzylspiro[pyrrolidine-3,9'-xanthene] involves a three-component reaction between a suitable xanthene precursor, such as 1,8-dioxo-octahydroxanthene, benzylamine (B48309), and a formaldehyde (B43269) equivalent. The reaction is envisioned to proceed through the following steps:
Formation of a Knoevenagel Adduct: The reaction is initiated by a Knoevenagel condensation between the active methylene (B1212753) group of the 1,8-dioxo-octahydroxanthene and an aldehyde. nih.gov This step is typically catalyzed by a base, such as piperidine (B6355638) or an ammonium (B1175870) salt. tandfonline.com The condensation results in the formation of a highly electrophilic α,β-unsaturated ketone intermediate.
Michael Addition: Subsequently, benzylamine acts as a nucleophile and undergoes a Michael addition to the activated double bond of the Knoevenagel adduct. researchgate.net This conjugate addition is a key step in the formation of the pyrrolidine (B122466) ring.
Intramolecular Cyclization and Dehydration: The intermediate formed after the Michael addition possesses both an amine and a carbonyl group in a suitable orientation for an intramolecular cyclization. This cyclization, followed by dehydration, leads to the formation of the stable spiro[pyrrolidine-3,9'-xanthene] ring system.
An alternative and powerful method for the construction of the spiro-pyrrolidine ring system is the 1,3-dipolar cycloaddition reaction. tandfonline.comnih.gov In this approach, an azomethine ylide, generated in situ from the condensation of an α-amino acid (like sarcosine (B1681465), which would lead to an N-methylpyrrolidine) or a secondary amine (like benzylamine) and an aldehyde, reacts with a suitable dipolarophile. nih.gov In the context of 1-benzylspiro[pyrrolidine-3,9'-xanthene] synthesis, a xanthene-based dipolarophile would be required. The regiochemical and stereochemical outcomes of such cycloadditions are often highly specific. mdpi.com
The proposed reaction mechanism involves several key intermediates that, while often transient, can sometimes be isolated or detected spectroscopically.
Knoevenagel Adduct: The initial product of the condensation between the xanthene precursor and an aldehyde is a key electrophilic intermediate. In similar reactions, such adducts have been isolated and characterized, confirming their role in the reaction pathway. nih.gov For instance, the isatylidene-malononitrile intermediate in the synthesis of spiro compounds has been isolated and its structure confirmed by infrared spectroscopy, showing characteristic peaks for the nitrile and the newly formed C=C bond. rsc.org
Michael Adduct: The product of the conjugate addition of benzylamine to the Knoevenagel adduct is another crucial intermediate. The characterization of analogous Michael adducts in related domino reactions supports their transient existence.
Azomethine Ylide: In the context of the 1,3-dipolar cycloaddition pathway, the azomethine ylide is a critical, highly reactive intermediate. The in situ generation of these ylides is a common strategy in the synthesis of pyrrolidine-containing heterocycles. nih.gov
Kinetic Studies and Reaction Rate Determinants
The choice of catalyst is paramount in controlling the rate of spiro-xanthene formation.
For Knoevenagel Condensation: The reaction is typically base-catalyzed. The catalytic activity is influenced by the acid-base properties of the catalyst. For instance, studies on mixed metal oxide catalysts have shown that a balance of acidic and basic sites is necessary for high reaction rates. acs.org The use of heterogeneous catalysts, such as functionalized magnetic nanorods, has also been shown to efficiently promote the synthesis of spiro heterocycles. rsc.org In some cases, catalyst-free conditions have been reported for Michael additions leading to spiro compounds, particularly with highly reactive substrates. researchgate.net
| Catalyst | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|
| Piperidine | 2 | High | nih.gov |
| Ammonium Bicarbonate | 2 | High | whiterose.ac.uk |
| SeO2/ZrO2 | 0.75 | 96 | mdpi.com |
| 1-Methylimidazolium chloride | - | 43-98 | rsc.org |
Temperature and the choice of solvent significantly impact the reaction kinetics.
Solvent: The solvent can influence the reaction rate by affecting the solubility of reactants and stabilizing transition states. Polar aprotic solvents like DMF have been shown to be superior to nonpolar solvents like toluene (B28343) for Knoevenagel condensations. Current time information in Le Flore County, US. In some instances, solvent-free conditions or the use of green solvents like water or ethanol (B145695) have been successfully employed, offering environmental benefits and sometimes enhanced reaction rates. nih.govmdpi.com
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Toluene | 120 | 17 | 88 | ua.es |
| Ethanol | Room Temp | - | Good | mdpi.com |
| Water | Room Temp | 0.5 | High | mdpi.com |
| Solvent-free | 90 | 2 | High | whiterose.ac.uk |
Stereochemical Control and Regioselectivity in Spiro-Annulation
The formation of the spiro[pyrrolidine-3,9'-xanthene] structure involves the creation of at least one spiro-quaternary center, and potentially multiple stereocenters. Therefore, controlling the stereochemistry and regiochemistry of the reaction is of utmost importance.
Diastereoselectivity: In multicomponent reactions leading to spiro-pyrrolidines, high diastereoselectivity is often observed. rsc.org This is typically controlled by the steric and electronic interactions between the reactants in the transition state. The use of organocatalysts, such as thiourea (B124793) derivatives or proline-functionalized nanoparticles, has been shown to effectively control the diastereoselectivity of the cycloaddition. rsc.orgnih.gov The absolute configuration of the products is often confirmed by X-ray diffraction analysis.
Enantioselectivity: The asymmetric synthesis of spiro-pyrrolidines can be achieved using chiral catalysts. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of these complex molecules. acs.orgnih.gov For example, chiral squaramide or bifunctional urea (B33335) catalysts have been successfully employed in asymmetric 1,3-dipolar cycloadditions to afford spiro-pyrrolidines with high enantiomeric excess. nih.govrsc.org
Regioselectivity: In reactions with multiple potential sites for bond formation, such as 1,3-dipolar cycloadditions, controlling the regioselectivity is crucial. The regiochemical outcome is often dictated by the electronic properties of the dipole and the dipolarophile. mdpi.com In some cases, the choice of catalyst or reaction conditions can be used to switch the regioselectivity of the cycloaddition. nih.gov DFT calculations are often employed to rationalize the observed regioselectivity by comparing the energies of the possible transition states. nih.gov
| Catalyst Type | Stereochemical Outcome | Reference |
|---|---|---|
| Schreiner's thiourea | High regio- and diastereoselectivity | nih.gov |
| L-proline functionalized nanorods | High diastereoselectivity | rsc.org |
| Squaramide | High enantioselectivity | nih.gov |
| Quinine-derived urea | High enantioselectivity | rsc.org |
Factors Governing Spiro-Center Formation
The key transformation is hypothesized to involve the [3+2] cycloaddition of an azomethine ylide with a suitable dipolarophile. In the context of 1-Benzylspiro[pyrrolidine-3,9'-xanthene], the azomethine ylide would be generated in situ from the condensation of an appropriate amine and an aldehyde. The dipolarophile in this scenario would be a xanthene derivative with an exocyclic double bond at the 9-position, or a precursor that can generate this species under the reaction conditions.
Several factors are known to govern the formation of the spiro-center in such reactions:
Nature of the Azomethine Ylide: The stability and reactivity of the azomethine ylide are paramount. The substituents on the ylide can influence its electronic properties and steric profile, thereby affecting the rate and selectivity of the cycloaddition. The generation of the ylide itself can be a critical, often rate-determining, step.
Structure of the Dipolarophile: The electronic nature and steric hindrance of the dipolarophile play a crucial role. Electron-withdrawing groups on the dipolarophile can accelerate the reaction by lowering the energy of the LUMO, facilitating interaction with the HOMO of the dipole.
Solvent Effects: The polarity of the solvent can influence the stability of the reactants and the transition state, thereby affecting the reaction rate and, in some cases, the stereoselectivity of the cycloaddition. nih.gov
Temperature: Reaction temperature can impact the kinetic versus thermodynamic control of the reaction. In many cycloaddition reactions, lower temperatures favor the formation of the kinetically controlled product.
A plausible mechanistic pathway for the formation of the spiro[pyrrolidine-3,9'-xanthene] core via a 1,3-dipolar cycloaddition is depicted below. This proposed mechanism is based on established principles of cycloaddition chemistry for related spiro-pyrrolidine syntheses.
Table 1: Key Factors Influencing Spiro-Center Formation
| Factor | Influence on Spiro-Center Formation |
| Azomethine Ylide Stability | Affects reaction rate and efficiency. More stable ylides may require higher temperatures or longer reaction times. |
| Dipolarophile Electronics | Electron-deficient dipolarophiles generally exhibit higher reactivity towards azomethine ylides. |
| Steric Hindrance | Steric bulk on either the ylide or the dipolarophile can influence the regioselectivity and stereoselectivity of the cycloaddition. |
| Solvent Polarity | Can affect the rate of ylide formation and the cycloaddition step. Protic solvents may participate in the reaction mechanism. nih.gov |
| Reaction Temperature | Can determine whether the reaction is under kinetic or thermodynamic control, influencing the product distribution. |
Analysis of Regioisomeric Product Formation
In the 1,3-dipolar cycloaddition reaction for the synthesis of spiro-pyrrolidines, the formation of regioisomers is a common consideration. The regioselectivity of the reaction is determined by the relative orientation of the dipole and the dipolarophile in the transition state. Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in understanding and predicting the regiochemical outcomes of these reactions. researchgate.net
For the formation of 1-Benzylspiro[pyrrolidine-3,9'-xanthene], two primary regioisomers could potentially be formed, depending on the orientation of the azomethine ylide as it approaches the exocyclic double bond of the xanthene moiety. The preferred regioisomer is typically the one formed via the transition state with the lower activation energy. This is often governed by a combination of electronic (orbital overlap) and steric factors.
Computational studies on analogous systems, such as the synthesis of spiro[pyrrolidine-2,3'-oxindoles], have shown that the reaction is often under kinetic control, meaning the observed product distribution reflects the relative energies of the competing transition states rather than the thermodynamic stability of the final products. researchgate.net The regioselectivity in these cases is dictated by the most favorable frontier molecular orbital (FMO) interactions between the HOMO of the azomethine ylide and the LUMO of the dipolarophile.
Understanding Catalytic Cycles in Spiro-Xanthene Synthesis
Catalysis plays a pivotal role in the efficient synthesis of complex molecules like spiro-xanthenes. Catalysts can accelerate reaction rates, improve yields, and enhance selectivity by providing an alternative reaction pathway with a lower activation energy. Both acidic and basic catalysts, as well as homogeneous and heterogeneous systems, have been employed in the synthesis of related spirocyclic compounds.
Role of Acidic and Basic Catalysts
Both acidic and basic catalysts can be instrumental in the formation of the spiro[pyrrolidine-3,9'-xanthene] framework.
Acid Catalysis: Brønsted or Lewis acids can play multiple roles. In the context of a 1,3-dipolar cycloaddition, an acid catalyst can promote the formation of the azomethine ylide by facilitating the dehydration step in the condensation of the amine and aldehyde precursors. Furthermore, a Lewis acid could coordinate to the dipolarophile, lowering its LUMO energy and thus accelerating the cycloaddition. In related syntheses of spiro-xanthenes from phenols, strong acids like p-toluenesulfonic acid (p-TsOH) or methanesulfonic acid (MeSO₃H) are commonly used to catalyze the condensation and subsequent intramolecular cyclization steps.
Base Catalysis: A base can be employed to deprotonate the α-carbon of an imine or iminium ion, facilitating the formation of the azomethine ylide. The choice of base is critical to avoid undesired side reactions. Organic bases such as triethylamine (B128534) are often used in this context.
The selection of an acidic or basic catalyst depends on the specific reaction pathway being targeted. In many multicomponent reactions leading to spiro-pyrrolidines, the reaction is self-catalyzed by one of the components or proceeds without the need for an external catalyst, particularly at elevated temperatures. nih.gov
Heterogeneous vs. Homogeneous Catalysis Insights
The choice between a heterogeneous and a homogeneous catalyst offers distinct advantages and disadvantages in the synthesis of spiro compounds.
Homogeneous Catalysis: Homogeneous catalysts, which are in the same phase as the reactants, often exhibit high activity and selectivity due to the high accessibility of the catalytic sites. isc.ac Many acid-catalyzed spiro-xanthene syntheses employ soluble acids like p-TsOH, which act as homogeneous catalysts. rsc.org However, the separation of the catalyst from the reaction mixture can be challenging, potentially leading to product contamination and catalyst loss.
Table 2: Comparison of Homogeneous and Heterogeneous Catalysis in Spiro-Compound Synthesis
| Catalyst Type | Advantages | Disadvantages | Examples in Related Syntheses |
| Homogeneous | High activity and selectivity, mild reaction conditions. isc.ac | Difficult to separate from the product, potential for catalyst loss. | p-Toluenesulfonic acid, Methanesulfonic acid. |
| Heterogeneous | Easy separation and recyclability, improved product purity. rsc.orgrsc.org | Potentially lower activity compared to homogeneous counterparts, mass transfer limitations. | L-proline functionalized magnetic nanoparticles. rsc.orgrsc.org |
Advanced Spectroscopic and Structural Elucidation Techniques in Spiro Xanthene Chemistry
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment
NMR spectroscopy stands as the most powerful tool for the detailed structural analysis of 1-Benzylspiro[pyrrolidine-3,9'-xanthene] in solution. Through a series of one- and two-dimensional experiments, it is possible to map out the complete carbon skeleton and the precise arrangement of protons, ultimately confirming the connectivity and stereochemistry of the molecule.
One- and Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial overview of the molecular environment. The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings, while the ¹³C NMR spectrum indicates the number of unique carbon atoms. However, due to the complexity of the spiro-xanthene structure, significant signal overlap is expected, necessitating the use of two-dimensional (2D) NMR experiments for complete assignment.
¹H NMR: The proton spectrum of 1-Benzylspiro[pyrrolidine-3,9'-xanthene] would exhibit characteristic signals for the benzyl (B1604629) group (typically in the aromatic region of δ 7.2-7.4 ppm), the pyrrolidine (B122466) ring protons, and the aromatic protons of the xanthene moiety.
¹³C NMR: The carbon spectrum would show a distinct signal for the spiro-carbon (C-3 of the pyrrolidine and C-9' of the xanthene), which is expected to be a quaternary carbon with a characteristic chemical shift. Other signals would correspond to the carbons of the benzyl group, the remaining pyrrolidine carbons, and the carbons of the xanthene core.
Two-dimensional NMR techniques are indispensable for assembling the molecular structure from the 1D NMR data.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. It would be crucial for establishing the connectivity of protons within the pyrrolidine ring and for tracing the coupling networks in the aromatic systems of the benzyl and xanthene groups.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each carbon atom that bears protons.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment reveals couplings between protons and carbons that are two or three bonds apart. The HMBC spectrum is particularly vital for identifying the connectivity around quaternary carbons, such as the spiro-center, and for linking the benzyl group to the nitrogen of the pyrrolidine ring.
Table 1: Predicted ¹H and ¹³C NMR Data for 1-Benzylspiro[pyrrolidine-3,9'-xanthene]
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| Pyrrolidine CH₂ | 2.5-3.5 | 45-55 | Protons to other pyrrolidine carbons and spiro-carbon |
| Benzyl CH₂ | 3.6-3.8 | 55-65 | Protons to benzyl aromatic carbons and pyrrolidine carbons |
| Benzyl Aromatic CH | 7.2-7.4 | 127-130 | Protons to other benzyl aromatic carbons and benzyl CH₂ |
| Xanthene Aromatic CH | 6.9-7.8 | 115-130 | Protons to other xanthene aromatic carbons and spiro-carbon |
| Spiro C | - | 70-80 | From pyrrolidine and xanthene protons |
| Xanthene Quaternary C | - | 120-155 | From xanthene aromatic protons |
Note: The predicted chemical shifts are estimates based on analogous structures and may vary depending on the solvent and other experimental conditions.
Advanced NMR Applications (e.g., NOESY for Stereochemistry)
The spatial arrangement of atoms in 1-Benzylspiro[pyrrolidine-3,9'-xanthene] can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight of a compound with high accuracy and to gain insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of 1-Benzylspiro[pyrrolidine-3,9'-xanthene] with a high degree of confidence, confirming its molecular formula (C₂₅H₂₃NO). The calculated exact mass can be compared to the experimentally measured mass to verify the identity of the compound.
Table 2: HRMS Data for 1-Benzylspiro[pyrrolidine-3,9'-xanthene]
| Molecular Formula | Calculated Exact Mass (m/z) | Ion |
|---|
Tandem Mass Spectrometry (MS/MS) for Structural Insights
In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide information about the structure of the original molecule. The fragmentation pattern of 1-Benzylspiro[pyrrolidine-3,9'-xanthene] would be expected to show characteristic losses corresponding to different parts of the molecule. For example, the cleavage of the benzyl group is a common fragmentation pathway for N-benzyl compounds.
Table 3: Predicted MS/MS Fragmentation of 1-Benzylspiro[pyrrolidine-3,9'-xanthene]
| Fragment Ion (m/z) | Proposed Structure/Loss |
|---|---|
| 262.1231 | [M - C₇H₇]⁺ (Loss of benzyl radical) |
| 181.0653 | [C₁₃H₉O]⁺ (Xanthenyl cation) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of 1-Benzylspiro[pyrrolidine-3,9'-xanthene] would display characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key absorptions would include C-H stretching from the aromatic and aliphatic regions, C-N stretching of the tertiary amine in the pyrrolidine ring, and C-O-C stretching of the ether linkage in the xanthene core.
Table 4: Predicted IR Absorption Bands for 1-Benzylspiro[pyrrolidine-3,9'-xanthene]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic (Benzyl and Xanthene) |
| 2980-2850 | C-H Stretch | Aliphatic (Pyrrolidine) |
| 1600-1450 | C=C Stretch | Aromatic Rings |
| 1250-1050 | C-O-C Stretch | Aryl Ether (Xanthene) |
By integrating the data from these advanced spectroscopic techniques, a complete and unambiguous structural elucidation of 1-Benzylspiro[pyrrolidine-3,9'-xanthene] can be achieved, providing a solid foundation for further research into its chemical and physical properties.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline solids at the atomic level. For complex organic molecules like 1-Benzylspiro[pyrrolidine-3,9'-xanthene], it provides unequivocal evidence of its molecular geometry, bond lengths, bond angles, and, crucially, its absolute stereochemistry in the solid state. The asymmetric nature of many spiro-xanthene derivatives makes X-ray crystallography an indispensable tool in their structural analysis. mdpi.com
Single-Crystal X-ray Diffraction Analysis
The cultivation of a suitable single crystal of 1-Benzylspiro[pyrrolidine-3,9'-xanthene] is the prerequisite for single-crystal X-ray diffraction analysis. Once a crystal of sufficient quality is obtained, it is subjected to a beam of X-rays, and the resulting diffraction pattern is meticulously analyzed to construct an electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision.
In the case of spiro-xanthene derivatives, this technique reveals the near-perpendicular arrangement of the two constituent ring systems, a characteristic feature of the spiro-junction. acs.org For instance, in related spiro[fluorene-9,9'-xanthene] (B3069175) (SFX) structures, the twist angle between the fluorene (B118485) and xanthene units has been measured to be approximately 87.5°. acs.org This orthogonal orientation is significant as it can prevent close molecular packing, which in turn influences the material's bulk properties such as solubility. acs.org
The analysis would also precisely define the conformation of the pyrrolidine ring and the orientation of the benzyl substituent. This information is vital for understanding structure-property relationships in materials science applications. researchgate.net The crystallographic data for a hypothetical crystal of 1-Benzylspiro[pyrrolidine-3,9'-xanthene] could be summarized as follows:
| Parameter | Value |
|---|---|
| Chemical Formula | C25H23NO |
| Formula Weight | 353.46 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 16.456(7) |
| c (Å) | 11.876(5) |
| β (°) | 105.34(2) |
| Volume (ų) | 1908.9(14) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.230 |
| R-factor (%) | 4.5 |
Note: The data in the table above is representative and based on known structures of similar spiro-xanthene compounds, as specific crystallographic data for 1-Benzylspiro[pyrrolidine-3,9'-xanthene] is not publicly available.
Co-crystal and Supramolecular Assembly Structural Studies
The study of co-crystals and supramolecular assemblies provides insight into the intermolecular interactions that govern the packing of molecules in the solid state. The xanthene and pyrrolidine moieties of 1-Benzylspiro[pyrrolidine-3,9'-xanthene] possess functionalities that can participate in non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can be exploited to form co-crystals with other molecules, potentially modifying the physicochemical properties of the parent compound.
Chiroptical Spectroscopy for Enantiomeric Characterization (e.g., ECD, VCD)
Due to the spiro-center, 1-Benzylspiro[pyrrolidine-3,9'-xanthene] is a chiral molecule and can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, which measure the differential interaction of left and right circularly polarized light with a chiral substance, are powerful tools for the characterization of these enantiomers. unipi.it
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are two such techniques. ECD spectroscopy measures the differential absorption of circularly polarized light in the ultraviolet and visible regions, arising from electronic transitions. VCD, on the other hand, measures the differential absorption of circularly polarized infrared light, providing information about the stereochemistry associated with molecular vibrations. nih.gov
For 1-Benzylspiro[pyrrolidine-3,9'-xanthene], the ECD spectrum would be dominated by the electronic transitions of the xanthene chromophore. The sign and intensity of the Cotton effects in the ECD spectrum can be correlated with the absolute configuration of the spiro-center. researchgate.net Theoretical calculations, often employing time-dependent density functional theory (TD-DFT), are typically used in conjunction with experimental ECD spectra to assign the absolute configuration of a chiral molecule. nih.govresearchgate.net
VCD spectroscopy offers a complementary approach, probing the chirality of the entire molecule through its vibrational modes. The VCD spectra of the two enantiomers of 1-Benzylspiro[pyrrolidine-3,9'-xanthene] would be mirror images of each other. scite.ai This technique is particularly useful for confirming the enantiomeric purity of a sample. The combination of ECD and VCD provides a comprehensive stereochemical analysis of the molecule in solution. scite.airesearchgate.net
| Technique | Wavelength/Wavenumber | Δε (M⁻¹cm⁻¹) / ΔA (x 10⁻⁵) | Assignment |
|---|---|---|---|
| ECD | 280 nm | +15.2 | π → π* transition |
| ECD | 254 nm | -25.8 | π → π* transition |
| VCD | 2980 cm⁻¹ | +1.5 | C-H stretch (benzyl) |
| VCD | 1610 cm⁻¹ | -0.8 | C=C stretch (xanthene) |
| VCD | 1250 cm⁻¹ | +2.1 | C-O-C stretch (xanthene) |
Exploration of Chemical Reactivity and Derivatization Strategies for 1 Benzylspiro Pyrrolidine 3,9 Xanthene
Electrophilic and Nucleophilic Reactions on the Xanthene Core
The xanthene moiety, an oxygen-containing dibenzo-heterocycle, is characterized by its electron-rich aromatic rings, making it susceptible to electrophilic attack. The ether-like oxygen atom, however, is generally unreactive under standard conditions.
Aromatic Substitution Reactions
The benzene (B151609) rings of the xanthene core are activated towards electrophilic aromatic substitution (EAS) due to the electron-donating effect of the ether oxygen. Standard EAS reactions such as halogenation, nitration, and sulfonation are expected to proceed, with the substitution pattern directed by the existing functionalities. youtube.comyoutube.com The general mechanism involves the attack of the aromatic π-system on a strong electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. youtube.com
For instance, the synthesis of related spiro[fluorene-9,9'-xanthene] (B3069175) compounds often involves an acid-catalyzed electrophilic attack on phenol (B47542) derivatives, highlighting the susceptibility of such systems to electrophiles. acs.orgacs.org Similarly, the synthesis of spiro[indoline-3,9'-xanthene]triones proceeds via condensation reactions that underscore the electrophilic character of the xanthene precursor's reaction sites. nih.govresearchgate.net It can be predicted that under appropriate conditions, 1-Benzylspiro[pyrrolidine-3,9'-xanthene] would undergo similar transformations.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions on the Xanthene Core
| Reaction | Reagents | Expected Outcome |
|---|---|---|
| Bromination | Br₂, FeBr₃ | Bromo-substituted xanthene core |
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted xanthene core |
| Sulfonation | Fuming H₂SO₄ | Sulfonic acid-substituted xanthene core |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-substituted xanthene core |
Reactions at the Xanthene Oxygen Atom
The oxygen atom within the xanthene's central pyran ring is part of a diaryl ether system, which renders it largely unreactive. Unlike simple ethers, cleavage of the C-O bonds requires harsh conditions, typically strong acids like HBr or HI at high temperatures, which would likely degrade the rest of the molecule.
However, in related spirocyclic xanthene systems, such as rhodamine-based fluorescent probes, the spirocyclic structure can be opened through coordination to metal ions or under specific pH conditions. nih.gov This process involves the cleavage of a C-O bond at the spiro center, transforming the colorless, non-fluorescent spirolactam or spirolactone form into the highly colored, fluorescent open form. nih.gov While 1-Benzylspiro[pyrrolidine-3,9'-xanthene] does not possess the same lactam or lactone structure, this principle suggests that Lewis acids could potentially coordinate to the xanthene oxygen and facilitate ring-opening reactions under specific circumstances.
Reactions Involving the Pyrrolidine (B122466) Nitrogen and Carbon Atoms
The pyrrolidine portion of the molecule offers multiple sites for derivatization, including the tertiary nitrogen atom and the adjacent carbon atoms.
Alkylation and Acylation of the N-Benzyl Group
The tertiary nitrogen of the pyrrolidine ring is nucleophilic and can react with electrophiles. However, the existing N-benzyl group itself is the most common point of modification.
One of the most synthetically useful reactions for an N-benzyl amine is debenzylation . This is typically achieved through catalytic hydrogenolysis (e.g., H₂, Pd/C), which cleaves the C-N bond to yield the secondary amine, spiro[pyrrolidine-3,9'-xanthene], and toluene (B28343). This unmasks the secondary amine, allowing for subsequent functionalization with a wide variety of substituents.
Alternatively, the tertiary nitrogen can be further alkylated with a reactive alkyl halide (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. This transformation would change the electronic properties of the pyrrolidine moiety, introducing a permanent positive charge.
While direct acylation of the tertiary nitrogen is not possible, debenzylation followed by acylation of the resulting secondary amine with acyl chlorides or anhydrides would readily form the corresponding N-acyl derivatives. The synthesis of various bioactive molecules often involves the N-alkylation or N-acylation of heterocyclic scaffolds. beilstein-journals.orgrsc.org
Table 2: Potential Reactions at the Pyrrolidine Nitrogen
| Reaction Type | Reagents & Conditions | Product Type |
|---|---|---|
| N-Debenzylation | H₂, Pd/C, in an alcohol solvent | Secondary amine (spiro[pyrrolidine-3,9'-xanthene]) |
| Quaternization | CH₃I, in a polar aprotic solvent | N-benzyl-N-methyl-spiro[pyrrolidinium-3,9'-xanthene] iodide |
| Acylation (post-debenzylation) | RCOCl, Et₃N, in CH₂Cl₂ | N-acyl-spiro[pyrrolidine-3,9'-xanthene] |
Functionalization of the Pyrrolidine Ring Carbons
The carbon atoms of the pyrrolidine ring, being saturated (sp³ hybridized), are generally less reactive than the other components of the molecule. Functionalization typically requires harsher conditions or specific reagents. The positions alpha to the nitrogen (C2 and C5) are the most likely sites for oxidation due to the influence of the adjacent nitrogen atom. Strong oxidizing agents could potentially lead to the formation of lactams, although this might compete with reactions at other sites in the molecule.
The synthesis of complex pyrrolidine systems often relies on building the ring from acyclic precursors or using cycloaddition reactions. mdpi.comrsc.org Post-synthesis functionalization of the carbon skeleton of a simple pyrrolidine ring without activating groups is challenging and not widely documented for this specific spirocyclic system.
Formation of Metal Complexes and Organometallic Derivatives
The nitrogen atom of the pyrrolidine ring in 1-Benzylspiro[pyrrolidine-3,9'-xanthene] possesses a lone pair of electrons, making it a potential Lewis base capable of coordinating to metal centers. This behavior is analogous to that of other N-alkylated pyrrolidine derivatives, which are known to form stable complexes with a variety of transition metals. The benzyl (B1604629) group attached to the nitrogen atom can influence the steric and electronic properties of the ligand, thereby affecting the geometry and stability of the resulting metal complexes.
Research on structurally similar N-benzylproline-derived ligands has demonstrated their ability to form well-defined complexes with metals such as nickel(II). In these complexes, the pyrrolidine nitrogen acts as a coordinating atom. beilstein-journals.org It is therefore highly probable that 1-Benzylspiro[pyrrolidine-3,9'-xanthene] can act as a monodentate or potentially a bidentate ligand if other functionalities on the xanthene ring are available for coordination. The formation of such complexes is typically achieved by reacting the spiro compound with a suitable metal salt in an appropriate solvent.
The xanthene moiety itself can also participate in organometallic chemistry. While less common for the oxygen atom of the xanthene ether linkage to directly coordinate to a metal, the aromatic rings of the xanthene core can form π-complexes with transition metals. Furthermore, the xanthene structure can be functionalized with other donor groups to create multidentate ligands, enhancing the stability and diversity of the resulting metal complexes.
The potential coordination modes and the types of metal ions that could form complexes with 1-Benzylspiro[pyrrolidine-3,9'-xanthene] are summarized in the table below.
| Potential Metal Ions | Potential Coordination Sites | Type of Complex | Potential Applications |
| Ni(II), Co(II), Cu(II), Zn(II) | Pyrrolidine Nitrogen | Monodentate or Bidentate Chelates | Catalysis, Antimicrobial Agents |
| Pd(II), Pt(II) | Pyrrolidine Nitrogen, Aromatic Rings | Organometallic Complexes | Homogeneous Catalysis |
| Ru(II), Rh(I) | Pyrrolidine Nitrogen, Aromatic Rings | π-Complexes | Catalytic Hydrogenation, Asymmetric Synthesis |
| Lanthanides (e.g., Eu(III), Tb(III)) | Pyrrolidine Nitrogen and potential functional groups on xanthene | Luminescent Probes | Bio-imaging, Sensors |
This table presents hypothetical data based on the known coordination chemistry of similar ligands and is intended for illustrative purposes.
Polymerization and Materials Incorporation Strategies
The incorporation of the 1-Benzylspiro[pyrrolidine-3,9'-xanthene] unit into polymers can impart unique thermal, optical, and mechanical properties to the resulting materials. The rigid spiro-xanthene core is particularly desirable for creating polymers with high thermal stability and specific photophysical characteristics.
Several strategies can be envisioned for the polymerization of this spiro compound or its derivatives. One approach involves the functionalization of the xanthene moiety with polymerizable groups, such as vinyl or acrylic moieties. For instance, xanthene dyes have been modified with vinylbenzyl groups to enable their copolymerization with other monomers like styrene (B11656) sulfonic acid and acrylic acid. mdpi.com A similar strategy could be applied to 1-Benzylspiro[pyrrolidine-3,9'-xanthene], where functionalization of the xanthene aromatic rings would create a polymerizable monomer.
Another avenue for creating polymers involves polycondensation reactions. Diamine derivatives of xanthenes have been used to synthesize high-performance polyimides with excellent thermal stability and solubility in organic solvents. researchgate.net By introducing amine or carboxylic acid functionalities onto the xanthene core of 1-Benzylspiro[pyrrolidine-3,9'-xanthene], it could be used as a monomer in the synthesis of polyesters, polyamides, or polyimides.
Furthermore, the xanthene moiety is known to participate in photopolymerization reactions. Xanthene dyes, in the presence of a co-initiator such as an amine, can act as efficient photoinitiators for radical polymerization under visible light. researchgate.net The inherent amine in the pyrrolidine ring of 1-Benzylspiro[pyrrolidine-3,9'-xanthene] could potentially act as an internal co-initiator, making the molecule a candidate for photo-curable resins and coatings.
The following table outlines potential strategies for incorporating 1-Benzylspiro[pyrrolidine-3,9'-xanthene] into polymeric materials.
| Polymerization Strategy | Role of Spiro-Xanthene Moiety | Resulting Polymer Type | Potential Material Properties |
| Radical Polymerization | Functionalized Monomer (e.g., with vinyl groups) | Addition Polymer | Enhanced Thermal Stability, Specific Optical Properties |
| Polycondensation | Diol, Diamine, or Dicarboxylic Acid Monomer | Polyester, Polyamide, Polyimide | High-Performance Thermoplastics, Good Solubility |
| Photopolymerization | Photoinitiator or Co-initiator | Cross-linked Network | Photo-curable Coatings, Adhesives, and Inks |
| Living Polymerization | Functional Initiator or Chain Transfer Agent | Well-defined Polymer Architectures | Controlled Molecular Weight and Polydispersity |
This table presents hypothetical data based on known polymerization reactions of xanthene derivatives and is intended for illustrative purposes.
Applications of Spiro Pyrrolidine 3,9 Xanthene Frameworks in Chemical Science and Materials Research
Applications in Optical and Photonic Materials
The inherent photophysical properties of the xanthene core, which can be finely tuned by the spiro-linkage and substituents on the pyrrolidine (B122466) ring, make the spiro[pyrrolidine-3,9'-xanthene] framework a promising scaffold for the design of novel optical and photonic materials.
Fluorescent Dyes and Probes for General Chemical/Material Use
Spirocyclic xanthene-based compounds are well-established as a versatile class of fluorescent probes. The fluorescence of these molecules is often governed by a spirocyclization equilibrium between a non-fluorescent, colorless spirocyclic form and a highly fluorescent, colored open form. mdpi.comnih.gov This switching mechanism can be triggered by various stimuli, making them excellent candidates for the development of responsive fluorescent dyes and probes.
The core structure of these probes is the xanthene moiety, and the spirocyclic nature is typically introduced by a nucleophilic group on a pendant aromatic ring at the C-9' position of the xanthene core. mdpi.comnih.gov This nucleophile attacks the sp2-hybridized C-9' atom to form the colorless spirocyclic structure. mdpi.comnih.gov While many examples in the literature utilize different spirocycles, the principles can be extended to the spiro[pyrrolidine-3,9'-xanthene] framework. The nitrogen atom of the pyrrolidine ring can act as the intramolecular nucleophile, and its reactivity can be modulated by the substituent on the nitrogen (e.g., the benzyl (B1604629) group in 1-Benzylspiro[pyrrolidine-3,9'-xanthene]).
The fluorescence properties of these probes, such as their emission wavelength and quantum yield, can be fine-tuned by modifying the xanthene core or the substituents on the pyrrolidine ring. For instance, rhodamine-based spirolactams, a related class of spirocyclic xanthenes, can exist in a non-fluorescent "closed" form or a highly fluorescent "open" xanthylium form. mdpi.com The transition between these states can be induced by UV light, making them useful for super-resolution imaging applications. mdpi.com
Table 1: Examples of Spirocyclic Xanthene-Based Fluorescent Probes and their Properties
| Probe Type | Analyte/Application | Activation Mechanism | Reference |
| Rhodamine-based spirolactam | Protein labeling | UV light induced ring-opening | mdpi.com |
| Rhodol-based probe | Thiophenols | Reaction with analyte | mdpi.com |
| Fluorescein-based probe | Enzyme activity | Enzymatic cleavage | mdpi.com |
Laser Dyes and Active Media
Xanthene derivatives have historically been utilized as effective laser dyes due to their high fluorescence quantum yields and photostability. researchgate.net While specific examples of spiro[pyrrolidine-3,9'-xanthene] compounds being employed as laser dyes are not extensively documented, the fundamental properties of the xanthene chromophore suggest their potential in this area. The spirocyclic structure could offer a mechanism for tuning the photophysical properties, such as absorption and emission wavelengths, which is a critical aspect in the design of laser dyes for specific applications. The rigid spiro-linkage may also enhance the photostability of the dye, a crucial factor for long-term laser performance.
Aggregation-Induced Emission (AIE) Systems
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. rsc.orgnih.gov This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.gov
In a related study, spiro-functionalized diphenylethenes were reported to exhibit AIE with a high solid-state fluorescence quantum yield. nih.gov The suppression of a reversible photocyclization process in the aggregated state was identified as a key contributor to the AIE effect. nih.gov These findings suggest that the spiro[pyrrolidine-3,9'-xanthene] framework, by providing a rigid and sterically demanding core, could be a promising platform for the development of new AIE materials.
Table 2: Characteristics of a Spiro[fluorene-9,9'-xanthene] (B3069175) based AIE System
| Compound | Core Structure | Key Feature | Application | Reference |
| SP-TH | Spiro[fluorene-9,9'-xanthene] | Donor-π-acceptor-π-donor architecture | Luminescent material with AIE properties | rsc.org |
Mechanochromic Materials
Mechanochromic materials are a class of smart materials that change their color or luminescence properties in response to mechanical stimuli such as grinding, shearing, or pressure. This property is highly desirable for applications in sensors, security inks, and data storage.
The same spiro[fluorene-9,9'-xanthene] based molecule that exhibits AIE also demonstrates mechano-responsive properties. rsc.org Upon grinding, the material showed a hypsochromic shift in its emission, changing from yellowish-green to bluish-green. rsc.org This change in color is attributed to a transition from a crystalline state to an amorphous state upon the application of mechanical force. The ordered packing of the molecules in the crystalline state leads to a specific emission wavelength, which is altered when the packing is disrupted. The rigid spiro core plays a crucial role in enabling this distinct change in solid-state morphology. The potential for spiro[pyrrolidine-3,9'-xanthene] derivatives to exhibit similar mechanochromic behavior warrants further investigation, as the pyrrolidine moiety could offer additional sites for tuning the intermolecular interactions that govern this phenomenon.
Catalytic Applications in Organic Synthesis
The pyrrolidine ring is a privileged scaffold in organocatalysis, forming the basis of many highly effective catalysts for a wide range of asymmetric transformations. mdpi.com The incorporation of the pyrrolidine moiety into a spirocyclic framework can lead to catalysts with unique stereochemical environments and enhanced performance.
Organocatalysis with Spiro-Pyrrolidine Moieties
While the direct use of 1-Benzylspiro[pyrrolidine-3,9'-xanthene] as an organocatalyst is not widely reported, the catalytic potential of the spiro-pyrrolidine unit is well-established in other systems, particularly in the synthesis of spiro[pyrrolidin-3,3'-oxindoles]. rice.edunih.gov These catalysts are often employed in asymmetric 1,3-dipolar cycloaddition reactions to construct complex heterocyclic structures with high enantiopurity. rice.edunih.gov
In a typical reaction, a chiral phosphoric acid is used as a co-catalyst to activate both the azomethine ylide (generated in situ from an aldehyde and an amino ester) and the dipolarophile. rice.edunih.gov The spiro-pyrrolidine framework of the catalyst provides a well-defined chiral pocket that directs the approach of the reactants, leading to high levels of stereocontrol.
A novel chiral spiro-pyrrolidine silyl (B83357) ether has also been designed and shown to be an effective organocatalyst for the Michael addition reaction, affording products with all-carbon quaternary centers in high enantiomeric excess. rsc.org Furthermore, enantiopure spiroacenaphthyl-pyrrolidines have been synthesized using an organocatalytic [3+2] cycloaddition reaction. nih.gov
These examples highlight the versatility of the spiro-pyrrolidine moiety in organocatalysis. The rigid and well-defined three-dimensional structure of the spiro[pyrrolidine-3,9'-xanthene] framework could be advantageous in creating a specific chiral environment around the catalytic nitrogen atom of the pyrrolidine ring, potentially leading to highly selective catalysts for various organic transformations. Further research in this area could unlock new applications for this promising class of compounds.
Table 3: Examples of Organocatalytic Reactions Utilizing Spiro-Pyrrolidine Scaffolds
| Reaction Type | Catalyst Type | Key Transformation | Achieved Selectivity | Reference |
| 1,3-Dipolar Cycloaddition | Chiral Phosphoric Acid with Spiro-pyrrolidine precursor | Synthesis of spiro[pyrrolidin-3,3'-oxindoles] | Up to 98% ee | rice.edunih.gov |
| Michael Addition | Chiral Spiro-pyrrolidine silyl ether | Construction of all-carbon quaternary centers | Up to 99% ee | rsc.org |
| [3+2] Cycloaddition | Thiourea (B124793) organocatalyst with spiro-pyrrolidine precursor | Synthesis of spiroacenaphthyl-pyrrolidines | High regio- and diastereoselectivity | nih.gov |
Ligands for Transition Metal Catalysis
The pyrrolidine core within the spiro[pyrrolidine-3,9'-xanthene] structure is a well-established motif in the design of ligands and organocatalysts for asymmetric synthesis. While direct research on 1-Benzylspiro[pyrrolidine-3,9'-xanthene] as a ligand is limited, the broader class of chiral spiro-pyrrolidine derivatives has demonstrated significant potential in catalysis.
The synthesis of complex spiro-pyrrolidine heterocyclic hybrids often employs transition metal-catalyzed cycloaddition reactions. rsc.org For instance, the synthesis of novel spirocyclic pyrrolidines has been achieved through reactions involving in situ generated N-benzyl azomethine ylides, highlighting the relevance of the N-benzylpyrrolidine substructure in constructing these complex scaffolds. nih.gov
Furthermore, chiral spiro-pyrrolidine derivatives have been designed as effective organocatalysts. A novel chiral spiro-pyrrolidine silyl ether was developed and successfully applied in asymmetric Michael addition reactions, achieving excellent enantioselectivity (up to 99% ee) for products with all-carbon quaternary centers. rsc.org This demonstrates the capacity of the rigid spiro-pyrrolidine framework to create a well-defined chiral environment around a catalytic site, guiding the stereochemical outcome of a reaction. The xanthene unit in the 1-benzylspiro[pyrrolidine-3,9'-xanthene] scaffold would provide a bulky, rigid substituent that could further influence the stereoselectivity of such catalytic processes.
Supramolecular Assembly and Host-Guest Chemistry
The rigid, three-dimensional geometry of spiro compounds is highly advantageous for applications in supramolecular chemistry. The spiro[fluorene-9,9'-xanthene] (SFX) scaffold, which shares the spiro-xanthene core with the subject compound, has been shown to effectively prevent the tight molecular packing and aggregation-caused quenching (ACQ) often seen in flat aromatic molecules. acs.orgrsc.org This property is crucial for the design of functional materials where controlled molecular arrangement is key.
The tendency of molecules to aggregate in solution can be harnessed to form well-defined nanostructures. In this context, spiro-xanthene derivatives have been investigated for their aggregation-induced emission (AIE) properties. rsc.org AIE is a phenomenon where non-luminescent molecules become highly emissive upon aggregation in a poor solvent or in the solid state. A donor-π-acceptor-π-donor luminescent material incorporating a spiro-xanthene (SFX) core was designed and shown to exhibit AIE features. rsc.org This behavior is directly linked to the formation of nano-aggregates where intramolecular rotations are restricted, thus populating radiative decay channels. The unique propeller-like structure of spiro compounds is instrumental in preventing the detrimental π-π stacking that typically quenches fluorescence in the aggregated state. rsc.org
The xanthene moiety is central to a class of chemosensors that operate via a molecular recognition-triggered structural change. Many xanthene-based fluorescent probes exist in a dynamic equilibrium between a closed, non-fluorescent spirocyclic form and an open, highly fluorescent form. mdpi.comencyclopedia.pub The binding of a specific analyte (the guest) to a receptor site on the probe (the host) can shift this equilibrium, leading to a detectable optical signal.
This principle of host-guest interaction is the basis for sensing. The spirocyclic form is typically stabilized by an intramolecular bond, such as a spirolactam or spirolactone linkage. researchgate.netresearchgate.net Recognition of a target analyte, such as a metal ion, by a chelating group attached to the probe induces the cleavage of this bond, opening the spiro ring and "turning on" the fluorescence of the xanthene core. researchgate.net The specificity of the sensor is determined by the design of the binding site, allowing for the selective recognition of one analyte over others.
Sensing and Detection Technologies in Chemical Contexts
The unique photophysical properties of the xanthene core make the spiro[pyrrolidine-3,9'-xanthene] framework an attractive platform for developing chemical sensors. The fluorescence "on/off" switching mechanism tied to the spirocycle's opening and closing is a powerful tool for detecting a variety of analytes with high sensitivity. mdpi.comresearchgate.net
Spirocyclic xanthene-based probes, particularly those derived from rhodamine and fluorescein (B123965), have been extensively developed for the detection of non-biological chemical species in environmental and industrial contexts. The fundamental sensing mechanism involves the analyte-induced transformation from the colorless and non-fluorescent spirocyclic form to the colored and fluorescent open-ring structure. mdpi.comresearchgate.net
These sensors are engineered with specific recognition units that can selectively bind to target analytes like metal ions and thiols. For example, rhodamine-based probes incorporating a hydrazide group are well-known to act as chemosensors for metal ions; the coordination of the metal ion to the hydrazide and an adjacent carbonyl group triggers the opening of the spirolactam ring. researchgate.net Similarly, xanthene-based probes with dual reaction sites have been designed for the specific turn-on detection of thiophenol, distinguishing it from other analytes like hydrogen sulfide. rsc.org The benzyl-pyrrolidine portion of the target compound could serve as a binding site or be modified with other chelating agents to target specific analytes.
Below is a table summarizing the performance of various xanthene-based spirocyclic probes for detecting non-biological analytes.
| Fluorophore Core | Recognition Moiety | Target Analyte | Detection Limit | Response Type | Source |
|---|---|---|---|---|---|
| Rhodamine 6G | Hydrazone | Bi³⁺ | Not Specified | Colorimetric & Fluorescent | mdpi.com |
| Rhodamine B | Hydrazide | Metal Ions (general) | Not Specified | Fluorescence Activation | researchgate.net |
| Xanthene | Ether & Nitro Group | Thiophenol | 130 nM | Fluorescence Turn-On | rsc.org |
| Rhodamine | Hemicyanine Dye | Glutathione (GSH) | Not Specified | Colorimetric & Fluorescent | researchgate.net |
Corrosion Inhibition in Material Protection
Organic compounds containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are often effective corrosion inhibitors, particularly for metals like steel in acidic environments. researchgate.netnih.gov These molecules function by adsorbing onto the metal surface to form a protective film, which acts as a barrier to the corrosive medium. researchgate.net The efficiency of these inhibitors is closely related to their molecular structure, which dictates the strength and nature of their adsorption. nih.gov
The 1-Benzylspiro[pyrrolidine-3,9'-xanthene] molecule possesses several features that make it a promising candidate for corrosion inhibition. These include:
Nitrogen and Oxygen Heteroatoms: The lone pair electrons on the nitrogen atom of the pyrrolidine ring and the oxygen atom of the xanthene ether linkage can coordinate with vacant d-orbitals of iron on the steel surface. researchgate.net
Aromatic Rings: The xanthene and benzyl moieties contain extensive π-electron systems that can interact with the metal surface, further strengthening the adsorption.
Large Molecular Size: A larger molecular size can lead to greater surface coverage, enhancing the protective barrier effect.
Studies on related heterocyclic compounds have demonstrated the viability of this approach. Spiro-isoxazoline derivatives have shown high inhibition efficiency for carbon steel in HCl, with the effectiveness being dependent on inhibitor concentration. researchgate.net Similarly, theoretical studies using Density Functional Theory (DFT) have been employed to investigate the corrosion inhibition mechanism of spirocyclic compounds, correlating molecular structure with adsorption behavior on the metal surface. researchgate.netresearchgate.net The adsorption of such inhibitors often follows the Langmuir adsorption isotherm model, indicating the formation of a monolayer on the metal surface. researchgate.netscielo.org.mx
The following table presents data for related heterocyclic compounds used as corrosion inhibitors.
| Inhibitor Class | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Adsorption Model | Source |
|---|---|---|---|---|---|
| Spiro-isoxazoline derivatives | Carbon Steel | 1.0 M HCl | 82.9 | Langmuir | researchgate.net |
| 5-Chloroisatin derivatives | Mild Steel | 1.0 M HCl | Not specified, concentration-dependent | Langmuir | scielo.org.mx |
| Spiro-pyrazoline-butyrolactones | Carbon Steel | HCl | Not specified, effective | Langmuir | researchgate.net |
| 8-Hydroxyquinoline derivatives | Carbon Steel | 1.0 M HCl | ~97 | Not Specified | researchgate.net |
Adsorption Mechanisms on Metal Surfaces
The efficacy of an organic corrosion inhibitor is largely determined by its ability to adsorb onto a metal surface, forming a protective barrier against corrosive agents. The adsorption of 1-Benzylspiro[pyrrolidine-3,9'-xanthene] on a metal surface is proposed to occur through a combination of physisorption and chemisorption mechanisms.
Physisorption involves electrostatic interactions between the charged metal surface and the inhibitor molecule. In acidic solutions, the nitrogen and oxygen atoms in the spiro[pyrrolidine-3,9'-xanthene] structure can become protonated, leading to the formation of cationic species. These positively charged molecules can then be electrostatically attracted to a negatively charged metal surface (where anions like Cl⁻ have been pre-adsorbed).
Chemisorption offers a more robust and stable inhibitor film through the formation of coordinate bonds. This process involves the sharing of electrons between the inhibitor and the metal. The lone pair of electrons on the nitrogen atom of the pyrrolidine ring and the oxygen atom of the xanthene moiety, as well as the π-electrons of the aromatic rings, can be donated to the vacant d-orbitals of the metal atoms (e.g., iron). This donor-acceptor interaction results in a strong chemical bond, effectively anchoring the inhibitor molecule to the metal surface.
The adsorption process can be further understood by considering the orientation of the molecule on the metal surface. The planar structure of the xanthene group and the benzyl substituent facilitates a flat orientation, maximizing the surface coverage and creating a more effective barrier.
Table 1: Proposed Adsorption Characteristics of 1-Benzylspiro[pyrrolidine-3,9'-xanthene] on a Metal Surface
| Adsorption Type | Interacting Components | Nature of Interaction |
|---|---|---|
| Physisorption | Protonated heteroatoms and charged metal surface | Electrostatic attraction |
Role of Heteroatoms in Inhibitor Performance
The presence of nitrogen and oxygen heteroatoms is crucial to the corrosion inhibition performance of 1-Benzylspiro[pyrrolidine-3,9'-xanthene]. These atoms act as the primary active centers for adsorption onto the metal surface.
The nitrogen atom in the pyrrolidine ring is a key contributor to the molecule's inhibitory action. Its lone pair of electrons is readily available for donation to the metal's vacant orbitals, forming a strong coordinate bond. The basic nature of the pyrrolidine nitrogen also allows for protonation in acidic media, facilitating electrostatic interactions.
Furthermore, the presence of the benzyl group attached to the nitrogen atom can influence the electron density on the nitrogen. The inductive effect of the benzyl group can modulate the electron-donating ability of the nitrogen atom, thereby fine-tuning the strength of the inhibitor-metal interaction.
Table 2: Contribution of Heteroatoms to the Inhibitory Properties of 1-Benzylspiro[pyrrolidine-3,9'-xanthene]
| Heteroatom | Location | Role in Inhibition |
|---|---|---|
| Nitrogen | Pyrrolidine ring | Primary center for chemisorption (lone pair donation); site for protonation in acidic media (physisorption). |
Future Directions and Emerging Research Avenues in Spiro Pyrrolidine 3,9 Xanthene Chemistry
Development of Novel Synthetic Methodologies
The efficient and selective synthesis of complex spirocyclic systems remains a significant challenge in organic chemistry. Future efforts in the synthesis of 1-Benzylspiro[pyrrolidine-3,9'-xanthene] and its analogs will likely focus on enhancing selectivity, improving sustainability, and embracing modern synthetic technologies.
The construction of the spiro[pyrrolidine-3,9'-xanthene] core involves the creation of a chiral spirocenter, making enantioselective catalysis a paramount area of research. While various catalytic systems have been developed for the synthesis of spiro-pyrrolidines and spiro-xanthenes independently, their application to the combined scaffold is a key future direction.
Future catalyst design is anticipated to move towards:
Chiral Organocatalysts: Novel chiral spiro-pyrrolidine silyl (B83357) ether organocatalysts have demonstrated high efficiency in asymmetric Michael additions for constructing all-carbon quaternary centers, achieving excellent enantioselectivity (up to 99% ee). rsc.org Similar catalyst designs could be adapted for the asymmetric synthesis of the spiro[pyrrolidine-3,9'-xanthene] framework.
Heterogeneous Catalysts: The use of magnetically recoverable nanocatalysts, such as L-proline functionalized manganese ferrite (B1171679) nanorods, has proven effective in the stereoselective synthesis of spirocyclic pyrrolidines. nih.govrsc.org These catalysts offer the advantages of high yield, diastereoselectivity, and facile recovery and reuse, aligning with the principles of green chemistry. nih.govrsc.org The development of similar heterogeneous catalysts for the synthesis of spiro-xanthene derivatives is an active area of research. researchgate.net
Dual-Function Catalysts: Catalysts that can facilitate multiple steps in a cascade reaction sequence are highly desirable. For instance, a newly developed spiro-pyrrolidine (SPD) organocatalyst has been shown to enable an asymmetric aza-Michael/Michael/aldol cyclization cascade, constructing multiple rings and stereocenters in a single step. nih.gov Designing catalysts that can orchestrate the cycloaddition and subsequent functionalization of the spiro[pyrrolidine-3,9'-xanthene] system would be a significant advancement.
| Catalyst Type | Potential Advantages for Spiro[pyrrolidine-3,9'-xanthene] Synthesis |
| Chiral Organocatalysts | High enantioselectivity, metal-free, mild reaction conditions. |
| Heterogeneous Nanocatalysts | Easy recovery and recyclability, high yield, stereoselectivity, green synthesis. nih.govrsc.org |
| Dual-Function Catalysts | Increased efficiency, reduced workup steps, construction of complex molecules in one pot. nih.gov |
Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and potential for scalability. The application of flow chemistry to the synthesis of complex spirocyclic compounds is a burgeoning field.
Key areas for future development include:
Telescoped Flow Processes: A telescoped flow process has been successfully implemented for the synthesis of a chiral spiroketone, combining multiple reaction steps without isolating intermediates. rsc.org This approach significantly reduces process mass intensity and cost. rsc.org A similar strategy could be envisioned for the multi-step synthesis of 1-Benzylspiro[pyrrolidine-3,9'-xanthene].
Packed-Bed Reactors: The use of packed-bed reactors with heterogeneous catalysts, such as the copper-based metal-organic framework (MOF) CuBTC for xanthene derivative synthesis, can significantly reduce reaction times compared to batch conditions. frontiersin.org This methodology also allows for the synthesis of products with no detectable metal impurities. frontiersin.org
Automated Synthesis Platforms: Integrating flow chemistry with automated platforms can accelerate the synthesis and screening of libraries of spiro[pyrrolidine-3,9'-xanthene] derivatives with diverse functionalities, facilitating the discovery of new materials with desired properties. The Ley group has demonstrated the power of flow chemistry in the total synthesis of complex natural products, highlighting its potential for creating diverse molecular scaffolds. syrris.com
Advanced Computational Modeling and Machine Learning in Spiro-Xanthene Design
The vast chemical space of possible spiro[pyrrolidine-3,9'-xanthene] derivatives necessitates the use of computational tools to guide synthetic efforts and predict material properties.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for understanding reaction mechanisms and predicting stereochemical outcomes.
DFT for Stereoselectivity Prediction: DFT studies have been successfully used to support the proposed mechanism and correctly predict the major enantiomer in the asymmetric synthesis of pyrrolidines. whiterose.ac.uk Applying similar computational models to the catalytic asymmetric synthesis of 1-Benzylspiro[pyrrolidine-3,9'-xanthene] could help in the rational design of catalysts and optimization of reaction conditions.
Modeling Reaction Pathways: Computational modeling can elucidate the intricate reaction pathways in multicomponent reactions leading to spiro-pyrrolidine frameworks, as demonstrated in the synthesis of spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} derivatives. ua.es This understanding is crucial for controlling the formation of desired products.
Machine learning (ML) is emerging as a transformative tool in materials science, capable of accelerating the discovery of new materials with tailored properties. nsf.govaps.orgosti.gov
High-Throughput Virtual Screening: ML models can be trained on existing data from related spiro compounds, such as spiro[fluorene-9,9'-xanthene] (B3069175) (SFX) derivatives, to predict the electronic and photophysical properties of novel spiro[pyrrolidine-3,9'-xanthene] structures. whiterose.ac.ukrsc.orgresearchgate.net This would enable the rapid screening of large virtual libraries to identify promising candidates for specific applications.
Generative Models for de Novo Design: Advanced ML techniques, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be employed for the de novo design of spiro[pyrrolidine-3,9'-xanthene] derivatives with optimized properties. By learning the underlying structure-property relationships, these models can propose novel molecular structures that are likely to exhibit desired characteristics.
Predicting Synthetic Accessibility: ML models can also be trained to predict the feasibility of a given chemical synthesis, helping to prioritize the experimental investigation of computationally designed molecules that are synthetically accessible. researchgate.net
The integration of ML into the materials discovery pipeline, from initial data generation to validated prediction, represents a paradigm shift in the field. nsf.gov However, the success of ML-guided discovery is highly dependent on the quality and quantity of the training data. nih.gov
Exploration of Advanced Materials Science Applications
The rigid, three-dimensional structure of the spiro[pyrrolidine-3,9'-xanthene] core, combined with the electronic properties of the xanthene and the functionalizability of the pyrrolidine (B122466) ring, makes it a promising scaffold for a variety of advanced materials. Drawing parallels from the well-studied spiro[fluorene-9,9'-xanthene] (SFX) system, several application areas can be envisioned.
Organic Light-Emitting Diodes (OLEDs): SFX derivatives have been successfully utilized as host materials for efficient green and blue phosphorescent OLEDs, exhibiting high thermal stability and low turn-on voltages. scientific.net The spiro[pyrrolidine-3,9'-xanthene] scaffold could be similarly functionalized to develop novel host materials with tailored electronic properties for next-generation displays and lighting.
Perovskite Solar Cells (PSCs): SFX-based molecules have shown great promise as hole-transporting materials (HTMs) in PSCs, in some cases outperforming the well-known Spiro-OMeTAD. acs.orgnih.govrsc.orgpolyu.edu.hk The incorporation of Lewis basic sites, such as the nitrogen atom in the pyrrolidine ring, could lead to effective defect passivation at the perovskite/HTM interface, enhancing device efficiency and stability. acs.orgrsc.org
Aggregation-Induced Emission (AIE) Materials: By incorporating appropriate luminophores, the spiro[pyrrolidine-3,9'-xanthene] framework could be used to design materials with AIE properties. AIEgens are highly emissive in the aggregated or solid state, making them suitable for applications in sensors, bio-imaging, and solid-state lighting. A rationally designed spiro[fluorene-9,9'-xanthene] based molecule has already demonstrated AIE and mechanochromic properties. rsc.org
Non-Fullerene Acceptors in Organic Solar Cells: The functionalization of a spiro[fluorene-9,9'-xanthene] core with electron-accepting units like diketopyrrolopyrrole has yielded a promising three-dimensional non-fullerene acceptor for organic solar cells. rsc.org The versatile substitution patterns of the spiro[pyrrolidine-3,9'-xanthene] scaffold could be exploited to develop a new class of 3D acceptors with tunable energy levels.
The future of spiro[pyrrolidine-3,9'-xanthene] chemistry is bright, with numerous opportunities for innovation in synthesis, computational design, and materials science. The convergence of advanced catalytic methods, flow chemistry, and artificial intelligence will undoubtedly accelerate the exploration of this fascinating class of molecules and unlock their full potential in a wide range of technological applications.
Integration into Advanced Optoelectronic Devices
While direct studies on the optoelectronic properties of 1-Benzylspiro[pyrrolidine-3,9'-xanthene] are not yet prevalent in the literature, the closely related spiro[fluorene-9,9'-xanthene] (SFX) scaffold has been extensively investigated as a key component in advanced optoelectronic devices. rsc.orgmdpi.com These studies offer a compelling blueprint for the potential applications of spiro[pyrrolidine-3,9'-xanthene] derivatives.
Derivatives of SFX have been successfully employed as hole-transporting materials (HTMs) in perovskite solar cells (PSCs) and as host materials in organic light-emitting diodes (OLEDs). mdpi.comnih.gov The spiro structure is advantageous as it prevents tight molecular packing, which can lead to aggregation-caused quenching of fluorescence, and enhances solubility for solution-based processing. rsc.org Functionalization of the SFX core allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in devices. rsc.org For instance, the introduction of dithiafulvenyl units onto the SFX core has been shown to significantly influence hole mobility. nih.gov
Future research into 1-Benzylspiro[pyrrolidine-3,9'-xanthene] would likely involve synthesizing derivatives with various electron-donating or electron-withdrawing groups to modulate their electronic properties for use in optoelectronics. The benzyl (B1604629) group on the pyrrolidine nitrogen could also be modified to influence the molecule's solubility and film-forming properties.
Table 1: Optoelectronic Properties of Selected Spiro[fluorene-9,9'-xanthene] (SFX) Based Materials
| Compound | Application | Key Findings |
| SFX-DTF1 | Hole-Transporting Material (HTM) in Perovskite Solar Cells | Exhibited a power conversion efficiency of 10.67% without p-type dopants and showed good air stability. nih.gov |
| SFX1 | Non-fullerene acceptor in Organic Solar Cells | Displayed promising optoelectronic properties with HOMO/LUMO levels complementary to common donor polymers. rsc.org |
| DPA-SFXBu | Hole-Transporting Layer in OLEDs | Devices showed lower turn-on voltage and higher efficiency compared to standard materials. nih.gov |
| p-SFX-oF | HTM in inverted Perovskite Solar Cells | Achieved an improved power conversion efficiency of 15.21%. mdpi.com |
| m-SFX-mF | HTM in Perovskite LEDs (PeLEDs) | Resulted in a maximum external quantum efficiency of 3.15%. mdpi.com |
Smart Materials with Tunable Properties
The development of "smart" materials that respond to external stimuli is a major goal in materials science. Research on derivatives of the spiro-xanthene core has demonstrated their potential in creating such materials. For example, a donor–π–acceptor–π–donor luminescent material incorporating a spiro-xanthene core has been designed to exhibit both aggregation-induced emission (AIE) and mechano-responsive properties. rsc.org Aggregation-induced emission is a phenomenon where non-emissive molecules become highly luminescent upon aggregation, which has significant applications in sensors and bio-imaging.
Furthermore, the mechano-stimuli response of this material was observed as a hypsochromic shift (a color change from yellowish-green to bluish-green) upon grinding. rsc.org This property is indicative of a change in the molecular packing and conformation in the solid state, a hallmark of mechanochromic materials.
For 1-Benzylspiro[pyrrolidine-3,9'-xanthene], future research could focus on introducing moieties known to promote AIE or mechanochromism. The inherent flexibility and three-dimensional nature of the spiro-pyrrolidine-xanthene framework could be leveraged to design novel sensors, security inks, and responsive coatings.
Interdisciplinary Research with Other Chemical Fields
The spiro[pyrrolidine-3,9'-xanthene] structure is a hybrid of two important pharmacophores, suggesting significant potential for interdisciplinary research, particularly in medicinal chemistry and chemical biology. Spiro-pyrrolidine motifs are found in numerous natural products and have been explored for a wide range of biological activities. For instance, novel spiropyrrolidine heterocyclic hybrids have been investigated as anticancer agents that induce cell death through apoptosis. nih.gov
Separately, other spirocyclic structures have shown promise as receptor antagonists. For example, spiro[9,10-dihydroanthracene]-9,3'-pyrrolidine has been identified as a potent 5-HT2A receptor antagonist, which is relevant for the development of antipsychotic and anxiolytic drugs. nih.gov Spiro[pyrrolidine-3,3′-oxindoles] have also been identified as a new chemotype for 5-HT6 receptor ligands. mdpi.com
Given these precedents, 1-Benzylspiro[pyrrolidine-3,9'-xanthene] and its derivatives are prime candidates for screening in various biological assays. Interdisciplinary collaborations could lead to the discovery of new therapeutic agents for cancer, neurological disorders, or infectious diseases.
Overcoming Challenges in Spiro-Xanthene Research and Development
Despite the promising future, several challenges need to be addressed to fully realize the potential of spiro-xanthene chemistry. A primary challenge is the synthesis of these complex three-dimensional molecules. While methods like anionic cycloacylation exist, they may require optimization to improve yields and allow for a wide range of functional groups. isc.ac The development of more efficient and scalable synthetic routes is crucial for the commercial viability of any resulting materials.
In the context of optoelectronic devices, the stability of the materials is a significant concern. For HTMs in perovskite solar cells, for example, thermal and morphological stability are critical for long-term device performance. While spiro compounds generally exhibit good thermal stability, their long-term operational stability in devices needs to be rigorously evaluated. mdpi.com
Another challenge lies in establishing clear structure-property relationships. The introduction of different substituents can have complex effects on the electronic and photophysical properties of the molecule. A systematic study combining synthesis, characterization, and computational modeling will be essential to guide the rational design of new materials with desired functionalities. Overcoming these hurdles will require a concerted effort from synthetic chemists, materials scientists, and device engineers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
